
3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multiple steps starting from different precursors. For instance, one study describes the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, achieving a moderate total yield of 51.5% . Another study reports the synthesis of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, indicating the versatility of the pyridazine ring in accommodating various substituents .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a pyridazin-3(2H)-one derivative shows that the substituent rings are inclined at different angles to the central pyridazine ring, which can affect the molecule's interactions and stability .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions, depending on their substituents. The fluorophenyl group, for instance, can participate in reactions that utilize its electron-withdrawing properties. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and functionalization of related pyridazine derivatives, which can give insights into potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a fluorophenyl group can impart certain herbicidal activities, as seen in some compounds that exhibit high herbicidal activity due to the presence of an electron-withdrawing group at the para-position on the benzene ring . Additionally, the crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and pi-stacking, which can affect the compound's solubility, melting point, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors and Anticancer Activity
- Inhibitor Development : Research has shown that pyridine derivatives, including compounds structurally related to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have been evaluated for their potential as inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase), demonstrating increased sensitivity to apoptosis in cell models. These findings are significant, as NAMPT plays a crucial role in cancer and metabolic disorders (Venkateshan et al., 2019).
- Anticancer Properties : Novel fluoro-substituted compounds, structurally akin to this compound, have demonstrated anticancer activity against lung cancer cell lines at low concentrations. This research highlights the therapeutic potential of such compounds in treating lung cancer, offering a promising avenue for future drug development (Hammam et al., 2005).
Herbicidal Activities
- Herbicidal Applications : Investigations into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a core structural motif with this compound, have identified compounds with significant bleaching and herbicidal activities. These derivatives exhibit high efficacy against dicotyledonous plants, comparable to commercial bleaching herbicides, underscoring their potential use in agricultural pest management (Xu et al., 2008).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJACJSFKCNTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)


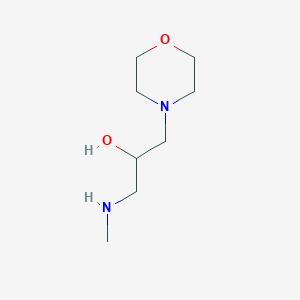
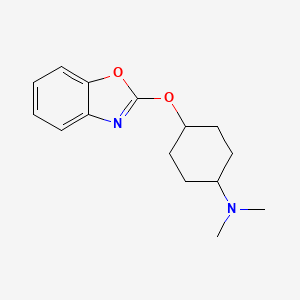

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
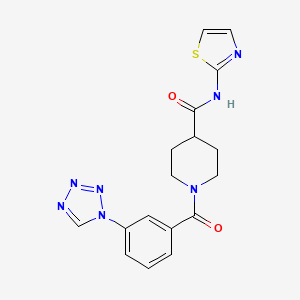
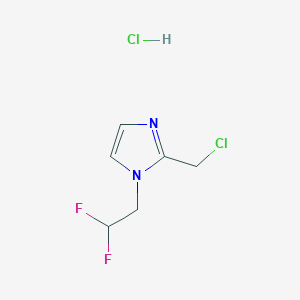
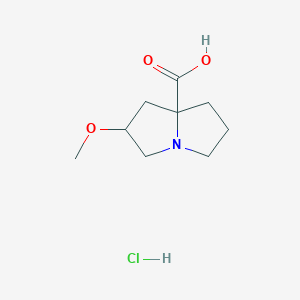
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)